2,2-difluoro-4,6,8,10,12-pentamethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene-5,11-disulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-difluoro-4,6,8,10,12-pentamethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene-5,11-disulfonic acid is a complex organic compound known for its unique structure and properties. It is a member of the pyrromethene family, which is widely used in various scientific applications, particularly in the field of fluorescent dyes and laser technology .
Vorbereitungsmethoden
The synthesis of 2,2-difluoro-4,6,8,10,12-pentamethyl-3-aza-1-azonia-2-boranuidatricyclo[73003,7]dodeca-1(12),4,6,8,10-pentaene-5,11-disulfonic acid involves several steps The primary synthetic route includes the reaction of pyrrole derivatives with boron trifluoride to form the boron-dipyrromethene (BODIPY) coreThe reaction conditions typically involve the use of anhydrous solvents and controlled temperatures to ensure high yields and purity .
Analyse Chemischer Reaktionen
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the boron center, using nucleophiles or electrophiles. Common reagents used in these reactions include boron trifluoride, sodium borohydride, and various organic solvents. .
Wissenschaftliche Forschungsanwendungen
2,2-difluoro-4,6,8,10,12-pentamethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene-5,11-disulfonic acid is extensively used in scientific research due to its fluorescent properties. Some key applications include:
Fluorescent Dyes: Used in the generation of fluorescent conjugates of proteins, nucleotides, and other biomolecules.
Laser Technology: Employed in solid-state dye lasers due to its high fluorescent quantum yields and low triplet-triplet absorption.
Biological Imaging: Utilized as a stain for neutral lipids and as a tracer for oil and other nonpolar lipids in cellular imaging
Wirkmechanismus
The compound exerts its effects primarily through its fluorescent properties. The boron-dipyrromethene core allows for efficient absorption and emission of light, making it an excellent fluorescent dye. The molecular targets include various biomolecules, which it can label or stain for imaging purposes. The pathways involved typically include the excitation of electrons to higher energy states and subsequent emission of light as the electrons return to their ground state .
Vergleich Mit ähnlichen Verbindungen
Compared to other similar compounds, such as 4,4-difluoro-1,3,5,7,8-pentamethyl-4-bora-3a,4a-diaza-s-indacene, 2,2-difluoro-4,6,8,10,12-pentamethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene-5,11-disulfonic acid offers unique advantages in terms of its stability and fluorescent properties. Similar compounds include:
- 4,4-difluoro-1,3,5,7,8-pentamethyl-4-bora-3a,4a-diaza-s-indacene
- 1,3,5,7-tetramethyl-8-phenyl-4,4-difluoroboradiazaindacene These compounds share similar structures but differ in their specific substituents and resulting properties .
Eigenschaften
Molekularformel |
C14H17BF2N2O6S2 |
---|---|
Molekulargewicht |
422.2 g/mol |
IUPAC-Name |
2,2-difluoro-4,6,8,10,12-pentamethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene-5,11-disulfonic acid |
InChI |
InChI=1S/C14H17BF2N2O6S2/c1-6-11-7(2)13(26(20,21)22)9(4)18(11)15(16,17)19-10(5)14(27(23,24)25)8(3)12(6)19/h1-5H3,(H,20,21,22)(H,23,24,25) |
InChI-Schlüssel |
GVCNGASQPSGCIK-UHFFFAOYSA-N |
Kanonische SMILES |
[B-]1(N2C(=C(C(=C2C(=C3[N+]1=C(C(=C3C)S(=O)(=O)O)C)C)C)S(=O)(=O)O)C)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.